molecular formula C43H30NOP B14077756 2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1647050-25-6

2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]

Cat. No.: B14077756
CAS No.: 1647050-25-6
M. Wt: 607.7 g/mol
InChI Key: DYTOHAUMSPVUJE-UHFFFAOYSA-N
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Description

2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method involves the reaction of 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its combination of the acridine and spiro[fluorene] moieties, which provide distinct electronic and photophysical properties. This makes it particularly effective in TADF applications, offering higher efficiency and stability compared to similar compounds .

Properties

CAS No.

1647050-25-6

Molecular Formula

C43H30NOP

Molecular Weight

607.7 g/mol

IUPAC Name

2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene]

InChI

InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H

InChI Key

DYTOHAUMSPVUJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92

Origin of Product

United States

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